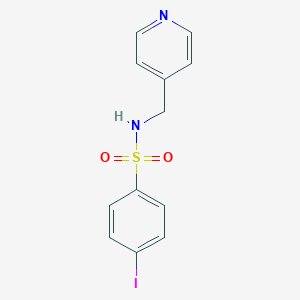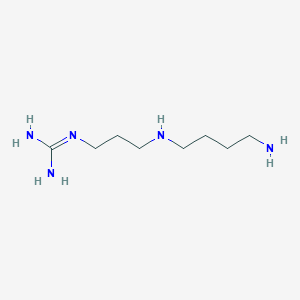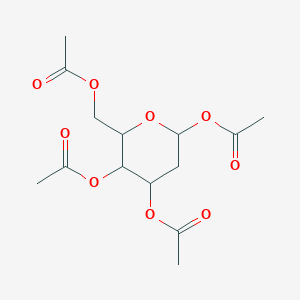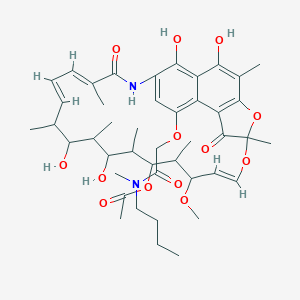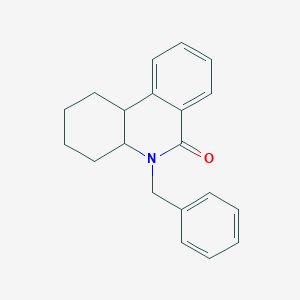![molecular formula C24H18N2O8 B231025 tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate](/img/structure/B231025.png)
tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate is a complex organic compound belonging to the indolizine family. Indolizines are known for their unique structural properties and diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate typically involves multi-step reactions starting from simpler indolizine derivatives. Common synthetic routes include:
Scholtz Reaction: This classical method involves the condensation of pyridine with pyrrole derivatives under acidic conditions.
Chichibabin Reaction: Another traditional approach, which uses pyridine and pyrrole scaffolds to form the indolizine core.
Transition Metal-Catalyzed Reactions: Recent advancements have introduced the use of transition metals like palladium and copper to catalyze the formation of indolizine rings.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with indolizines and exhibit diverse biological activities.
Indolizine Derivatives: Other indolizine derivatives, such as camptothecin, are known for their anticancer properties.
Uniqueness: Tetramethyl indolizino[5’,4’,3’:3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate stands out due to its unique structural features and the ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C24H18N2O8 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
tetramethyl 17,18-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2,4,6,8,10,12,14-octaene-3,4,11,12-tetracarboxylate |
InChI |
InChI=1S/C24H18N2O8/c1-31-21(27)15-11-7-5-9-14-20-18(24(30)34-4)16(22(28)32-2)12-8-6-10-13(26(12)20)19(25(11)14)17(15)23(29)33-3/h5-10H,1-4H3 |
InChI-Schlüssel |
QTGAEJBGSWUAAH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C2C=CC=C3N2C(=C1C(=O)OC)C4=CC=CC5=C(C(=C3N54)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-1-naphthyl ethyl ether](/img/structure/B230946.png)

